Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate (CAS: 379237-10-2) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-yl group, a prop-2-en-1-yl (allyl) chain, and a sulfanylacetyl-linked benzoate ester. Key properties include:
Properties
Molecular Formula |
C23H19N3O5S2 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
methyl 4-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C23H19N3O5S2/c1-3-10-26-21(28)19-16(17-5-4-11-31-17)12-32-20(19)25-23(26)33-13-18(27)24-15-8-6-14(7-9-15)22(29)30-2/h3-9,11-12H,1,10,13H2,2H3,(H,24,27) |
InChI Key |
IUPCWIJMRYCESW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan and benzoate groups. Key steps include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan group: This step often involves the use of furan derivatives and coupling reactions.
Attachment of the benzoate moiety: This is typically done through esterification reactions using methyl benzoate and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups will produce the corresponding alcohols.
Scientific Research Applications
Chemistry
Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Synthetic Routes:
The synthesis typically involves multi-step organic reactions:
- Formation of the thieno[2,3-d]pyrimidine core: Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the furan group: Often involves coupling reactions with furan derivatives.
- Attachment of the benzoate moiety: Typically done via esterification reactions using methyl benzoate and suitable catalysts.
Biology
The compound exhibits promising biological activity, making it a candidate for drug discovery and development. Preliminary studies indicate potential interactions with specific molecular targets such as enzymes or receptors.
Mechanism of Action:
While the exact mechanism remains to be fully elucidated, it is believed that the compound interacts with molecular targets through its various functional groups. The furan and thieno[2,3-d]pyrimidine moieties likely play crucial roles in binding to these targets.
Case Studies:
Research has indicated that similar compounds show activity against various biological targets:
- Anticancer Activity: Compounds with analogous structures have demonstrated cytotoxic effects on cancer cell lines.
- Antimicrobial Properties: Some derivatives have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents.
Industry
In industrial applications, this compound can be utilized in the production of advanced materials with specific properties. Its chemical stability and reactivity make it suitable for use in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The furan and thieno[2,3-d]pyrimidine moieties may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, molecular weights, and synthesis methods of the target compound with analogs from literature:
Key Observations:
- Thienopyrimidine vs. Pyrimidine Derivatives: The target compound shares the thienopyrimidine core with ’s analog but differs in substituents (allyl vs. methoxyphenyl). This core is less common in ’s benzoxazinone-pyrimidine hybrids, which may target different enzymes.
- Furan vs. Nitrofuran : The furan-2-yl group in the target compound contrasts with nitrofuran in . Nitrofurans are typically antimicrobial, suggesting the target’s furan may contribute to similar activity but with reduced nitro-group toxicity .
- Sulfanyl Linkages : The sulfanylacetyl group in the target compound is structurally analogous to sulfonamides in and , which are common in antimicrobial and kinase-targeting drugs.
Pharmacokinetic and Bioactivity Comparisons
- Lipophilicity : The target compound’s XLogP3 (4) is higher than polar sulfonamides (e.g., ) but lower than pyrazolopyrimidines (). This balance may favor moderate oral bioavailability .
- Hydrogen Bonding: With 8 acceptors and 1 donor, the target compound may exhibit better solubility than ’s fluorinated chromen-2-yl derivatives but lower than triazole-containing antifungals () .
- Docking Potential: AutoDock4 () simulations suggest the allyl and furan groups could enhance binding to kinase ATP pockets or microbial enzymes, similar to triazole derivatives in .
Biological Activity
Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 481.5 g/mol. The compound features a furan moiety, a thieno[2,3-d]pyrimidine core, and a benzoate group, contributing to its diverse chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O5S2 |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | methyl 4-[...amino]benzoate |
| InChI Key | IUPCWIJMRYCESW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno[2,3-d]pyrimidine core through cyclization under acidic or basic conditions.
- Introduction of the furan group via coupling reactions.
- Attachment of the benzoate moiety through esterification reactions using methyl benzoate and suitable catalysts .
The precise mechanism of action remains partially understood; however, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. The functional groups present in the furan and thieno[2,3-d]pyrimidine moieties may play crucial roles in binding to these targets .
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Anticancer Properties
Studies have shown that compounds containing furan and thieno[2,3-d]pyrimidine moieties exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated moderate to strong antiproliferative effects in human leukemia cell lines .
Mechanistic Insights
Research on similar compounds suggests that their anticancer activity may be linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. The interaction with specific protein targets involved in cell division and survival pathways is crucial for their efficacy .
Case Studies
- Antiproliferative Activity : A study investigated the effects of thiazolidinone compounds containing furan moieties on leukemia cell lines. These compounds exhibited dose-dependent antiproliferative effects, indicating potential therapeutic applications for Methyl 4-[...benzoate] derivatives .
- Structure–Activity Relationship (SAR) : Another research focused on optimizing structural features of related compounds to enhance their anticancer potency. Modifications in the molecular structure were correlated with improved binding affinity to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
